molecular formula C12H11ClN2OS B14359440 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one CAS No. 91397-93-2

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one

Cat. No.: B14359440
CAS No.: 91397-93-2
M. Wt: 266.75 g/mol
InChI Key: ARUNNBCNRBGBFX-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a methylpyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzyl mercaptan with 5-methylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl and methylsulfanyl groups provide opportunities for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

CAS No.

91397-93-2

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11ClN2OS/c1-8-6-14-12(15-11(8)16)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)

InChI Key

ARUNNBCNRBGBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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